

Spectroscopic Profile of α -Methylstyrene: A Technical Guide

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Compound of Interest

Compound Name: *alpha*-Methylstyrene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pure α -Methylstyrene. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ^1H and ^{13}C NMR data for α -Methylstyrene.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of α -Methylstyrene exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (C ₆ H ₅)	7.26 - 7.45	Multiplet	-
Vinylic Proton (C=CH ₂)	5.39	Singlet	-
Vinylic Proton (C=CH ₂)	5.09	Singlet	-
Methyl Protons (CH ₃)	2.15	Singlet	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

Carbon Assignment	Chemical Shift (δ , ppm)
Quaternary Aromatic Carbon (C-Ar)	143.39
Quaternary Vinylic Carbon (C=CH ₂)	141.39
Aromatic Methine Carbons (CH-Ar)	125.57
Vinylic Methylene Carbon (=CH ₂)	114.7
Methyl Carbon (CH ₃)	21.79

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for α -Methylstyrene.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
3080 - 3020	Aromatic C-H	Stretching
2975 - 2925	Methyl C-H	Asymmetric & Symmetric Stretching
1629	Alkene C=C	Stretching
1599, 1492	Aromatic C=C	Stretching
1445	Methyl C-H	Asymmetric Bending
1375	Methyl C-H	Symmetric Bending
895	=C-H (out-of-plane)	Bending
770, 695	Aromatic C-H (out-of-plane)	Bending

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like α -Methylstyrene.

NMR Spectroscopy

Sample Preparation:

- A solution of α -Methylstyrene is prepared by dissolving approximately 5-25 mg of the neat liquid in a deuterated solvent (e.g., CDCl_3).
- The sample is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.

- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

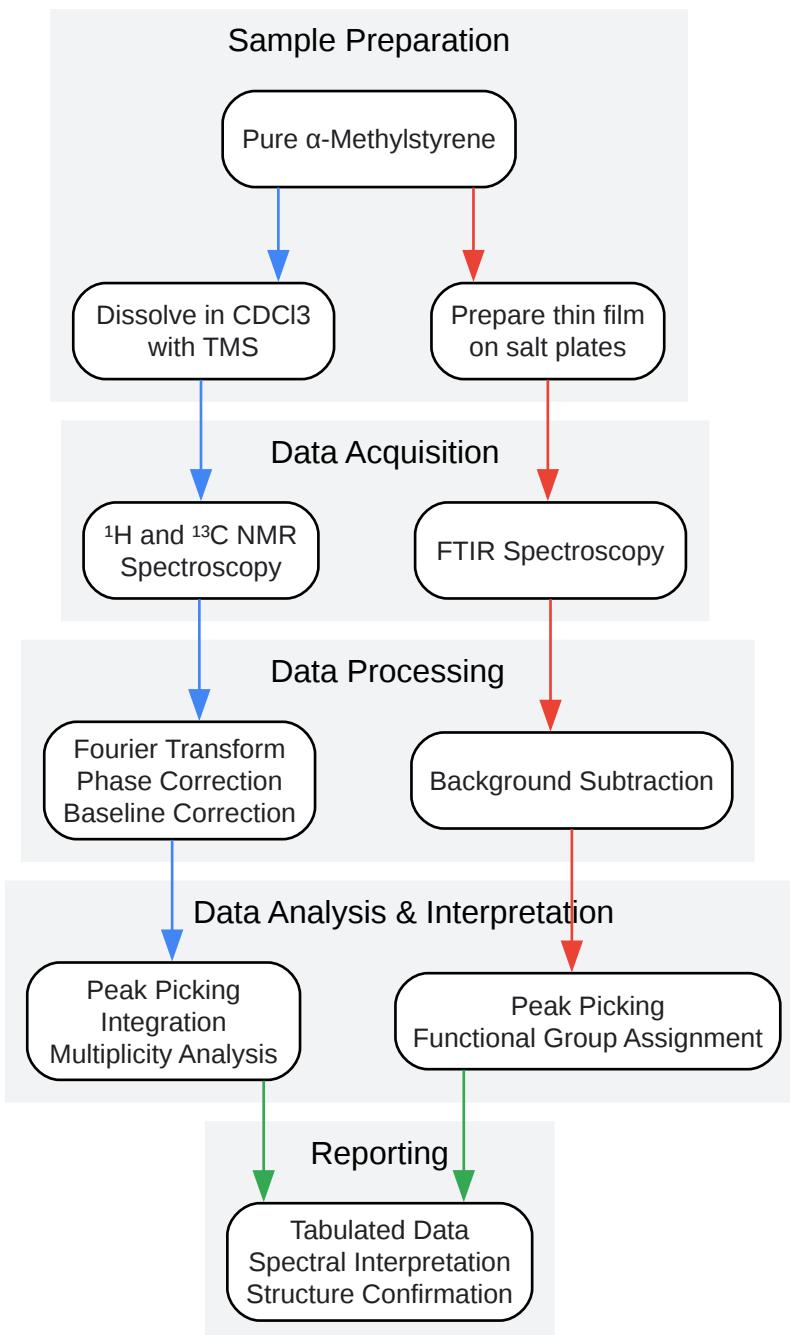
- A drop of pure α -Methylstyrene is placed between two salt plates (e.g., NaCl or KBr).
- The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The salt plates with the sample are placed in the spectrometer's sample holder.
- The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The background spectrum is automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of α -Methylstyrene, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for α -Methylstyrene[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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References

- 1. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of α -Methylstyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167146#spectroscopic-data-of-pure-alpha-methylstyrene-nmr-in>

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